4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine
Description
4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative featuring a benzyl substituent at the 4-position and a sulfonyl-linked 6-ethoxynaphthalene moiety. The ethoxynaphthalene component introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target engagement .
Properties
Molecular Formula |
C24H27NO3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-benzyl-1-(6-ethoxynaphthalen-2-yl)sulfonylpiperidine |
InChI |
InChI=1S/C24H27NO3S/c1-2-28-23-10-8-22-18-24(11-9-21(22)17-23)29(26,27)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,17-18,20H,2,12-16H2,1H3 |
InChI Key |
FZCOTZHDFFQQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 380.50 g/mol |
| IUPAC Name | 4-benzyl-1-(6-ethoxynaphthalen-2-ylsulfonyl)piperidine |
The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that sulfonyl-containing piperidines can inhibit bacterial growth through interference with cell wall synthesis and protein function.
Anticancer Activity
Recent investigations have focused on the anticancer properties of sulfonamide derivatives. Preliminary studies suggest that 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade.
Neuroprotective Effects
The neuroprotective effects of piperidine derivatives are also under investigation. Some studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including sulfonyl analogs. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine inhibited cell proliferation and induced apoptosis, suggesting potential as a chemotherapeutic agent .
- Neuroprotection : A recent animal model study demonstrated that administration of piperidine derivatives could mitigate cognitive decline associated with Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine, a comparison with other related compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| 1-(6-Ethoxynaphthalen-2-yl)sulfonylpiperidine | Moderate antibacterial |
| 4-Ethoxybenzoyl-piperidine | Strong anticancer |
| 1-(Naphthalenesulfonyl)piperidine | Neuroprotective properties |
Summary of Findings
The biological activity of 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine shows promise in various therapeutic areas, particularly in antimicrobial and anticancer research. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Sulfonyl Scaffold
a. 4-Fluoro-1-((4-nitrophenyl)sulfonyl)piperidine
- Structure : Substituted with a fluorine at the 4-position and a nitro group on the sulfonyl-linked phenyl ring.
- Synthesis : Utilizes Raney nickel and sodium borohydride for reduction, similar to methods for related sulfonamides .
- The fluorine atom may enhance metabolic stability compared to the benzyl group .
b. 4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine
- Structure : Features a radiolabeled iodine atom on the benzylsulfonyl group.
- Application : Used in biodistribution studies to assess absorbed radiation doses in preclinical models .
- Key Differences: The iodine substituent enables imaging applications, whereas the ethoxynaphthalene in the target compound may prioritize target affinity over diagnostic utility. The bulkier naphthalene group could reduce clearance rates compared to the iodobenzyl analog .
Piperidine Derivatives with Alternative Linkers
a. Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
- Structure: Incorporates an oxazolo-pyridine ring and a propenoate ester linker instead of a sulfonyl group.
- Synthesis : Achieved 88% yield via nucleophilic substitution, highlighting efficient methodology for piperidine-oxazolo hybrids .
- Key Differences: The oxazolo-pyridine moiety may confer distinct electronic properties and hydrogen-bonding capabilities compared to the sulfonyl-naphthalene group. Solubility in polar solvents (e.g., methanol) is likely higher due to the ester functionality .
b. 4-Benzyl-1-[(2,2-dicyclohexyl-1,3-dioxolan-4-yl)methyl]piperidine (10a)
- Structure : Replaces the sulfonyl group with a dioxolane-methyl linker.
- Synthesis : 71% yield via flash chromatography; the dioxolane ring enhances lipophilicity .
- Key Differences : The dioxolane linker may improve blood-brain barrier penetration compared to the polar sulfonyl group, making it more suitable for CNS-targeted therapies .
Data Table: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
